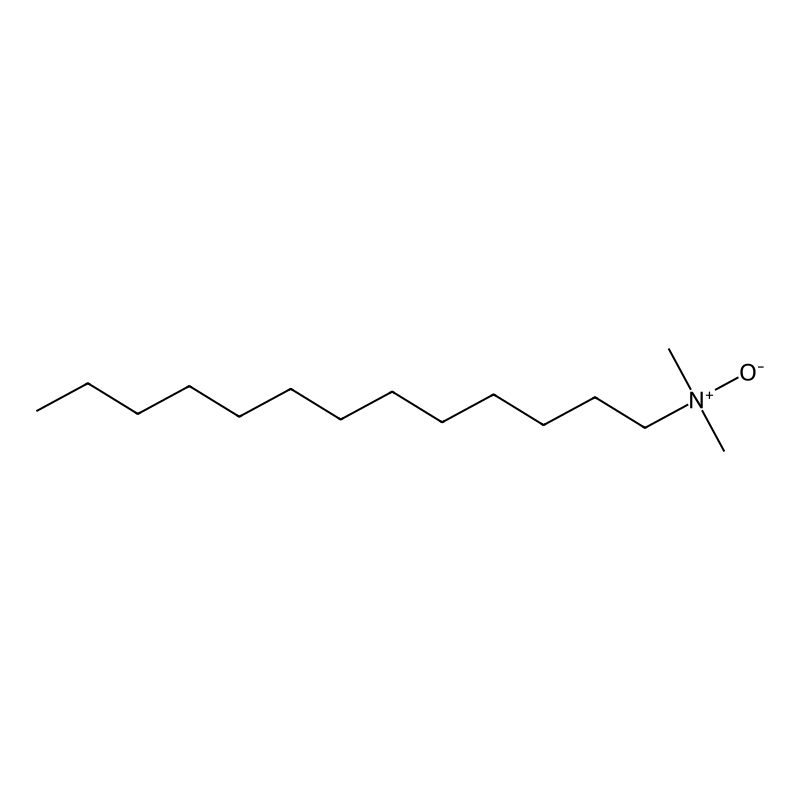

N,N-Dimethyltridecylamine N-oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Limited Application

While Amines, C10-16-alkyldimethyl, N-oxides (C10-16 ADMAOs) are widely used in consumer products like detergents and shampoos, their application in scientific research is limited. This is primarily due to their lack of unique or specific properties compared to other readily available chemicals.

Potential Applications

Some potential research applications for C10-16 ADMAOs exist, but they are not extensively explored. These include:

- Surfactant Studies: C10-16 ADMAOs exhibit surfactant properties, meaning they can lower the surface tension of liquids. This could be of interest in studies focusing on surface interactions, such as protein-lipid interactions in cell membranes [].

- Material Science Applications: Their ability to modify surface properties might be relevant for developing new materials with specific wettability or self-assembly characteristics.

- Environmental Studies: As C10-16 ADMAOs are present in various consumer products, they may be found in environmental samples. Research could investigate their potential environmental impact and degradation pathways [].

N,N-Dimethyltridecylamine N-oxide is a quaternary ammonium compound with the chemical formula C₁₅H₃₃NO. It is classified as an amine oxide, which contains a nitrogen atom bonded to three organic substituents and one oxygen atom. This compound is typically found as a colorless to pale yellow liquid and is hygroscopic in nature, meaning it can absorb moisture from the air. Its structure consists of a long hydrocarbon chain, which contributes to its surfactant properties, making it useful in various applications.

Amines, C10-16-alkyldimethyl, N-oxides, primarily act as surfactants. Surfactants lower the surface tension of liquids, allowing them to spread and interact with surfaces more effectively. In cleaning products, for example, they help lift dirt and grime from surfaces [].

The amphoteric nature of these amine oxides allows them to interact with both oily and water-based substances, making them versatile cleaning agents [].

- Formation of Salts: It reacts with strong acids in exothermic reactions to form salts and water, demonstrating its basicity, albeit less than the tertiary amine from which it is derived .

- Reduction: The compound can be reduced back to the corresponding amine using reagents like lithium aluminum hydride or sodium borohydride .

- Decomposition: Upon heating, amine oxides can undergo pyrolytic elimination, leading to the formation of hydroxylamines and alkenes .

N,N-Dimethyltridecylamine N-oxide exhibits significant biological activity, particularly as a surfactant and antimicrobial agent. It has been shown to possess properties that inhibit bacterial growth, making it valuable in formulations for cleaning products and personal care items. Additionally, it may act as a prodrug in certain therapeutic contexts, where its metabolites exhibit enhanced biological activity .

The synthesis of N,N-Dimethyltridecylamine N-oxide typically involves the oxidation of N,N-dimethyltridecylamine using oxidizing agents such as hydrogen peroxide or peracids. The general procedure includes:

- Reaction Setup: Combine N,N-dimethyltridecylamine with an oxidizing agent in an appropriate solvent.

- Controlled Addition: Slowly add the oxidizing agent while maintaining the reaction temperature to avoid excessive heat generation.

- Isolation: After completion of the reaction, isolate the product through methods such as distillation or extraction .

N,N-Dimethyltridecylamine N-oxide finds extensive applications across various industries:

- Surfactants: Used in cleaning products, personal care formulations, and industrial detergents due to its emulsifying and wetting properties.

- Biocides: Acts as an antimicrobial agent in disinfectants and preservatives.

- Cosmetics: Incorporated into shampoos and conditioners for its conditioning effects on hair .

Several compounds share structural similarities with N,N-Dimethyltridecylamine N-oxide. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Properties |

|---|---|---|

| N,N-Dimethyldodecylamine N-oxide | C₁₂H₂₇NO | Shorter hydrocarbon chain; used primarily as a surfactant. |

| Laurylamine oxide | C₁₂H₂₅NO | Similar surfactant properties but less hydrophobic. |

| Dodecyldimethylamine oxide | C₁₂H₂₅NO | Exhibits antimicrobial activity; shorter chain length. |

| N-Lauryldimethylamine N-oxide | C₁₂H₂₅NO | Used in personal care products; similar surfactant properties. |

N,N-Dimethyltridecylamine N-oxide stands out due to its longer hydrocarbon chain, which enhances its hydrophobic interactions compared to shorter-chain analogs. This characteristic allows it to function effectively in various formulations requiring robust surfactant properties.

Molecular Formula: C₁₅H₃₃NO

Molecular Weight: 257.46 g/mol

IUPAC Name: N,N-Dimethyltridecan-1-amine Oxide

Synonyms:

- N,N-Dimethyltridecylamine N-oxide

- 1-Tridecanamine, N,N-dimethyl-, N-oxide

- Dimethyltridecylamine oxide

Structural Features:

- A 13-carbon chain (tridecyl) attached to a tertiary amine nitrogen.

- Two methyl groups and an N-oxide group (-N⁺O⁻) completing the nitrogen coordination.

| Property | Value | Source |

|---|---|---|

| CAS Number | 5960-96-3 | |

| EC Number | 621-649-1 | |

| UNII | 4O0K0U14OZ | |

| SMILES | COC1=CC2=C(C=C1OC)C3=C(CN4CCC[C@H]4[C@@H]3O)C5=CC(OC)=C(OC)C=C25 |

Historical Development in Amine Oxide Chemistry

Amine oxides emerged as surfactants in the mid-20th century, with early patents (1939) highlighting their utility in household formulations. N,N-Dimethyltridecylamine N-oxide was synthesized via oxidation of tridecylamine precursors using hydrogen peroxide or peracids. Key milestones include:

- 1930s: Recognition of amine oxides as foam boosters in dishwashing detergents.

- 1960s: Commercialization of alkyl dimethyl amine oxides (C₁₀–C₁₆ chains) for industrial applications.

Classification within Zwitterionic Surfactants

Amine oxides exhibit pH-dependent amphiphilic behavior:

- Acidic Conditions: Protonation of the N-oxide group generates a cationic species (R₃N⁺H-O⁻), enhancing interactions with anionic surfaces.

- Neutral/Alkaline Conditions: Zwitterionic character dominates, enabling nonionic surfactant behavior.

| pH Range | Charge State | Dominant Interaction |

|---|---|---|

| < pK~b | Cationic (R₃N⁺H-O⁻) | Ionic (electrostatic) |

| > pK~b | Zwitterionic (R₃N⁺-O⁻) | Hydrophobic-hydrophilic balance |

Note: pK~b ~4.5 for typical amine oxides.*

Significance in Surface Chemistry Research

Industrial Applications

Research Insights

- Hydrate Inhibition: N,N-Dimethyltridecylamine N-oxide derivatives show promise as hydrate crystal growth inhibitors in natural gas processing.

- Polymerization: Acts as a co-surfactant in polymer emulsions, enhancing particle stability.

- Environmental Fate: High biodegradability (OECD 306 test: 25–40% BOD₂₈) supports eco-friendly formulations.

N,N-Dimethyltridecylamine N-oxide represents a tertiary amine oxide compound characterized by a long-chain aliphatic structure with distinctive zwitterionic properties [2]. The molecular formula of this compound is C₁₅H₃₃NO, with a molecular weight of 243.43 grams per mole [5]. The compound is systematically named as N,N-dimethyltridecan-1-amine oxide according to International Union of Pure and Applied Chemistry nomenclature [2].

The structural architecture of N,N-Dimethyltridecylamine N-oxide consists of a thirteen-carbon aliphatic chain terminated with a dimethylamine oxide functional group [2]. The compound exhibits the canonical SMILES notation CCCCCCCCCCCCCN+(C)[O-], which illustrates the linear alkyl chain connected to the positively charged nitrogen center bearing two methyl substituents and a negatively charged oxygen atom [5]. The complete InChI identifier is InChI=1S/C15H33NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16(2,3)17/h4-15H2,1-3H3, with the corresponding InChI key VHXSGTCOHZCUKB-UHFFFAOYSA-N [5].

The molecule belongs to the class of tertiary amine oxides and functions as a zwitterionic surfactant due to its amphiphilic nature . The structural configuration features a hydrophobic tridecyl chain that provides lipophilic character, while the polar amine oxide head group contributes hydrophilic properties essential for surface activity [15]. This molecular architecture positions N,N-Dimethyltridecylamine N-oxide within the broader family of alkyl dimethylamine oxides commonly employed in various industrial applications [14].

Table 1: Molecular Structure and Basic Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₃₃NO |

| Molecular Weight (g/mol) | 243.43 |

| IUPAC Name | N,N-dimethyltridecan-1-amine oxide |

| Chemical Name | N,N-Dimethyltridecylamine N-oxide |

| CAS Registry Number | 70592-80-2 |

| SMILES Notation | CCCCCCCCCCCCCN+(C)[O-] |

| InChI Identifier | InChI=1S/C15H33NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16(2,3)17/h4-15H2,1-3H3 |

| InChI Key | VHXSGTCOHZCUKB-UHFFFAOYSA-N |

| Chemical Structure Type | Tertiary amine oxide, zwitterionic surfactant |

Physical Properties

Physical State and Appearance

N,N-Dimethyltridecylamine N-oxide manifests as a solid material under standard laboratory conditions at 20 degrees Celsius [12]. The compound typically appears in powder form, exhibiting a characteristic white to off-white coloration [12]. This physical presentation is consistent with other long-chain amine oxides that demonstrate similar crystalline characteristics at ambient temperatures [9].

The solid-state nature of N,N-Dimethyltridecylamine N-oxide distinguishes it from shorter-chain homologs, which may exhibit liquid characteristics at room temperature [9]. The transition from liquid to solid state correlates with increasing alkyl chain length in the amine oxide series, reflecting enhanced van der Waals interactions between molecules [14]. When dissolved in aqueous media, the compound forms clear, colorless solutions that maintain transparency across typical working concentrations [1].

Thermal Properties

The thermal behavior of N,N-Dimethyltridecylamine N-oxide is characterized by a melting point range of 125 to 130 degrees Celsius [12]. This relatively moderate melting temperature reflects the balance between intermolecular forces arising from the long alkyl chain and the polar amine oxide functional group [12]. The compound demonstrates thermal stability under normal storage and handling conditions, with no significant decomposition observed at ambient temperatures [12].

Regarding combustibility characteristics, N,N-Dimethyltridecylamine N-oxide does not exhibit a traditional flash point, being classified as not applicable for this parameter [12]. The vapor pressure of the compound is considered negligible under standard conditions, indicating minimal volatility [12]. These thermal properties position the compound as stable for typical industrial and research applications requiring moderate temperature exposure [12].

Table 2: Physical Properties

| Property | Value | Reference |

|---|---|---|

| Physical State at 20°C | Solid | [12] |

| Appearance | Powder | [12] |

| Color | White to off-white | [12] |

| Melting Point (°C) | 125-130 | [12] |

| Boiling Point (°C) | Not available | [12] |

| Density (g/mL at 20°C) | Not available | [12] |

| Flash Point | Not applicable | [12] |

| Vapor Pressure | Negligible | [12] |

| Conductivity (μS/cm at 25°C) | ≤100 | [1] |

| pH (1% w/v in H₂O) | 5-9 | [1] |

Solubility Parameters

N,N-Dimethyltridecylamine N-oxide demonstrates notable solubility in aqueous systems, achieving clear and colorless solutions at concentrations up to 1 percent weight per volume [1]. The aqueous solubility behavior reflects the hydrophilic contribution of the amine oxide functional group, which overcomes the hydrophobic tendency of the tridecyl chain [14]. This solubility pattern is characteristic of medium-chain amine oxides, where the polar head group maintains sufficient hydration to ensure water compatibility [15].

The compound exhibits variable solubility in organic solvents, with behavior dependent upon solvent polarity and hydrogen bonding capacity [14]. Polar protic solvents generally provide enhanced dissolution due to favorable interactions with the zwitterionic amine oxide moiety [36]. The surface-active nature of N,N-Dimethyltridecylamine N-oxide manifests through its ability to reduce surface tension in aqueous solutions, a property fundamental to its surfactant functionality [15].

Table 3: Solubility Parameters

| Solvent | Solubility/Behavior | Temperature (°C) | Reference |

|---|---|---|---|

| Water | Soluble (1% w/v, clear, colorless) | 20 | [1] |

| Organic solvents | Variable depending on polarity | Room temperature | [14] |

| Aqueous solution behavior | Forms clear solutions | Room temperature | [15] |

| Surface tension effect | Reduces surface tension | Room temperature | [15] |

Chemical Properties

Zwitterionic Character

N,N-Dimethyltridecylamine N-oxide exhibits pronounced zwitterionic character arising from the internal charge separation within the amine oxide functional group [23] [36]. The nitrogen atom bears a formal positive charge while the oxygen atom carries a negative charge, creating a dipolar structure with significant electrostatic character [36]. This zwitterionic nature results in a net neutral charge at physiological pH, distinguishing amine oxides from conventional cationic or anionic surfactants [36].

The zwitterionic character manifests through strong hydrogen bonding capabilities, particularly with protic solvents [36]. The highly polar nitrogen-oxygen bond, characterized by a dipole moment ranging from 4.0 to 5.0 Debye units, facilitates extensive intermolecular interactions [36]. These interactions contribute to the compound's hygroscopic tendencies and its propensity to form stable hydrates under ambient conditions [36].

The charge distribution within N,N-Dimethyltridecylamine N-oxide influences its behavior in various chemical environments [23]. Unlike conventional ionic surfactants that exhibit pH-dependent charge states, the zwitterionic structure maintains consistent electrostatic properties across a broad pH range [36]. This stability makes the compound particularly valuable in applications requiring consistent performance under varying chemical conditions [18].

Redox Behavior

N,N-Dimethyltridecylamine N-oxide demonstrates characteristic redox behavior typical of tertiary amine oxides [23]. The compound can undergo reduction reactions under appropriate conditions, with the nitrogen-oxygen bond serving as the reactive site [23]. This redox activity has been exploited in various synthetic applications where controlled reduction is desired [24].

The reduction susceptibility of N,N-Dimethyltridecylamine N-oxide varies with environmental conditions, including pH, temperature, and the presence of reducing agents [23]. Under hypoxic conditions or in the presence of specific metal ions such as iron(II), the amine oxide functionality can be selectively reduced [23]. This redox behavior has implications for both synthetic utility and potential degradation pathways under specific environmental conditions [19].

The compound exhibits stability toward oxidation under normal storage conditions but may be susceptible to further oxidation at elevated temperatures or in the presence of strong oxidizing agents [12]. The balance between reduction susceptibility and oxidation resistance defines the operational window for safe handling and application of N,N-Dimethyltridecylamine N-oxide [12].

Surface-Active Properties

N,N-Dimethyltridecylamine N-oxide functions as an effective nonionic surfactant due to its amphiphilic molecular structure [16]. The compound reduces surface tension in aqueous solutions, facilitating wetting and penetration properties essential for detergent and cleaning applications [15]. The surface activity arises from the preferential orientation of molecules at air-water interfaces, with hydrophobic tridecyl chains extending into the air phase while polar amine oxide groups remain hydrated [14].

The critical micelle concentration and related surface parameters depend upon solution conditions including temperature, pH, and ionic strength [14]. The compound demonstrates the ability to stabilize emulsions and foams, properties that enhance its utility in formulation chemistry [15]. The amphiphilic nature allows N,N-Dimethyltridecylamine N-oxide to solubilize both hydrophobic and hydrophilic components within the same system .

Additionally, N,N-Dimethyltridecylamine N-oxide exhibits antimicrobial properties that complement its surface-active characteristics . This dual functionality proves advantageous in applications requiring both cleaning efficacy and microbial control . The antimicrobial activity appears to relate to membrane disruption mechanisms facilitated by the surfactant properties of the molecule .

Table 4: Chemical Properties Summary

| Property | Description | Reference |

|---|---|---|

| Zwitterionic character | Exhibits both positive and negative charges | [23] [36] |

| Net charge at pH 7 | Neutral (zwitterion) | [36] |

| Hydrogen bonding capability | Strong hydrogen bond formation | [36] |

| Redox behavior | Can undergo reduction reactions | [23] |

| Stability | Stable under normal conditions | [12] |

| Surface activity | Effective surfactant properties | [14] [15] |

| Antimicrobial properties | Exhibits antimicrobial activity | |

| Oxidation susceptibility | Susceptible to oxidation at high temperatures | [12] |

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopic Profile

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of N,N-Dimethyltridecylamine N-oxide through both proton and carbon-13 analyses [30]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the tridecyl chain protons, appearing as complex multiplets in the aliphatic region between 0.8 and 2.0 parts per million [30]. The terminal methyl group of the alkyl chain typically resonates as a triplet around 0.88 parts per million due to coupling with adjacent methylene protons [30].

The N-dimethyl groups attached to the amine oxide nitrogen generate a distinctive singlet around 3.0 to 3.2 parts per million, reflecting the electron-withdrawing effect of the positively charged nitrogen center [30]. The methylene protons adjacent to the amine oxide functionality appear as a triplet around 3.4 parts per million, shifted downfield due to the proximity to the electronegative nitrogen-oxygen moiety [30]. These chemical shift patterns provide diagnostic information for structural confirmation and purity assessment [30].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework of N,N-Dimethyltridecylamine N-oxide [30]. The aliphatic carbon atoms of the tridecyl chain appear in the typical range of 14 to 32 parts per million, with the terminal methyl carbon resonating around 14 parts per million [30]. The carbon atom directly bonded to the amine oxide nitrogen exhibits a characteristic downfield shift to approximately 70 parts per million due to the deshielding effect of the polar functional group [30]. The N-dimethyl carbon atoms resonate around 55 parts per million, consistent with their attachment to the electron-deficient nitrogen center [30].

Infrared Spectroscopic Analysis

Infrared spectroscopy provides valuable information regarding the functional group characteristics of N,N-Dimethyltridecylamine N-oxide [22]. The most diagnostic absorption band occurs in the region between 1200 and 1300 wavenumbers, corresponding to the nitrogen-oxygen stretching vibration of the amine oxide moiety [22]. This band typically appears around 1220 to 1240 wavenumbers and serves as a definitive identifier for the amine oxide functional group [22].

The aliphatic carbon-hydrogen stretching vibrations manifest as strong absorptions in the 2800 to 3000 wavenumber region, reflecting the extensive methylene and methyl content of the tridecyl chain [22]. The asymmetric and symmetric stretching modes of these carbon-hydrogen bonds produce characteristic peak patterns that confirm the aliphatic nature of the compound [22]. Additionally, carbon-hydrogen bending vibrations appear around 1460 wavenumbers, providing supporting evidence for the alkyl structure [22].

The nitrogen-oxygen bending vibration typically occurs around 840 wavenumbers, though this band may be less prominent than the stretching mode [22]. The overall infrared spectrum of N,N-Dimethyltridecylamine N-oxide lacks carbonyl, hydroxyl, or other heteroatom-containing functional groups, confirming the structural purity and identity of the amine oxide compound [22].

Mass Spectrometric Identification

Mass spectrometric analysis of N,N-Dimethyltridecylamine N-oxide provides molecular weight confirmation and fragmentation pattern information [5] [26]. Under positive ion electrospray ionization conditions, the compound typically generates a protonated molecular ion peak at mass-to-charge ratio 244, corresponding to the addition of a proton to the molecular weight of 243 [5]. Sodium adduct ions may also appear at mass-to-charge ratio 266, representing coordination of sodium cations with the amine oxide oxygen [5].

The fragmentation pattern of N,N-Dimethyltridecylamine N-oxide under mass spectrometric conditions reveals characteristic losses associated with the amine oxide structure [26]. Common fragmentation pathways include loss of the oxygen atom from the amine oxide group, resulting in peaks corresponding to the tertiary amine structure [26]. Sequential loss of methyl groups from the N-dimethyl moiety produces additional diagnostic ions that confirm the presence of the dimethylamino functionality [26].

Tandem mass spectrometry experiments provide enhanced structural characterization through controlled fragmentation studies [26]. The collision-induced dissociation patterns demonstrate preferential cleavage at specific positions within the molecule, particularly near the amine oxide functional group [26]. These fragmentation studies support structural assignment and enable differentiation from closely related amine oxide compounds with different chain lengths [26].

Table 5: Spectroscopic Characteristics

| Technique | Key Features | Typical Range/Values | Reference |

|---|---|---|---|

| ¹H NMR | Alkyl chain signals, N-methyl groups | δ 0.8-4.5 ppm | [30] |

| ¹³C NMR | Carbon framework characterization | δ 14-70 ppm | [30] |

| IR Spectroscopy | N-O stretching, C-H vibrations | 1200-1300 cm⁻¹ (N-O stretch) | [22] |

| Mass Spectrometry | Molecular ion peaks, fragmentation patterns | m/z 244 (M+H)⁺ | [5] [26] |

| UV-Vis Spectroscopy | Electronic transitions | 270-280 nm region | [22] |

Oxidation of N,N-Dimethyltridecylamine

The primary synthesis route for N,N-Dimethyltridecylamine N-oxide involves the oxidation of the corresponding tertiary amine precursor, N,N-Dimethyltridecylamine, using various oxidizing agents. This fundamental approach has been extensively studied and optimized for both laboratory and industrial applications [1] [2].

Hydrogen Peroxide Oxidation Mechanism

The hydrogen peroxide oxidation of N,N-Dimethyltridecylamine represents the most widely employed synthetic methodology for producing the corresponding N-oxide. The mechanism involves a two-step process wherein the tertiary amine initially attacks hydrogen peroxide to form an ammonium peroxide intermediate, followed by the elimination of water to yield the desired amine oxide product [3] [4].

The generally accepted mechanism begins with the nucleophilic attack of the tertiary amine nitrogen on hydrogen peroxide, forming an ammonium peroxide intermediate. This intermediate subsequently undergoes water elimination through an intramolecular process, resulting in the formation of the N-oxide functional group [5]. The reaction proceeds according to the following mechanistic pathway:

R₃N + H₂O₂ → R₃N⁺-OH·OH⁻ → R₃N⁺-O⁻ + H₂O

Under typical reaction conditions, the oxidation is conducted in aqueous or mixed aqueous-organic solvent systems at temperatures ranging from 55 to 65°C [4]. The reaction demonstrates excellent chemoselectivity, with minimal formation of over-oxidation products or degradation byproducts when properly controlled [6].

The kinetics of hydrogen peroxide oxidation exhibit second-order behavior, being first-order in both tertiary amine and hydrogen peroxide concentrations. The rate-determining step involves the initial nucleophilic attack, with subsequent water elimination occurring rapidly under the reaction conditions [7].

Catalytic Role of Carbon Dioxide

Carbon dioxide functions as a highly effective catalyst in the hydrogen peroxide oxidation of tertiary amines, including N,N-Dimethyltridecylamine. The catalytic mechanism involves the in situ formation of peroxymonocarbonate (HCO₄⁻), which serves as a significantly more reactive oxidizing species than hydrogen peroxide alone [7] [8].

The peroxymonocarbonate ion is generated through the equilibrium reaction between hydrogen peroxide and bicarbonate in aqueous solution. This species demonstrates remarkable oxidizing power, with second-order rate constants that are over 400-fold greater than those observed for hydrogen peroxide oxidation alone [7] [9]. For representative tertiary amines, the rate constants for peroxymonocarbonate oxidation range from 0.016 M⁻¹ s⁻¹ for N-methylmorpholine to 0.042 M⁻¹ s⁻¹ for N,N-dimethylbenzylamine in aqueous media [8] [10].

The enhanced reactivity of peroxymonocarbonate arises from its increased electrophilicity compared to hydrogen peroxide. The carbon dioxide-hydrogen peroxide system provides several advantages including mild reaction conditions, excellent yields, and the elimination of extraction requirements since the reactions proceed to completion in aqueous media [7] [11].

The activation parameters for peroxymonocarbonate oxidation have been determined for model tertiary amines, revealing activation enthalpies of 36 ± 2 kJ mol⁻¹ and activation entropies of -154 ± 7 J mol⁻¹ K⁻¹, indicating a highly ordered transition state consistent with a bimolecular mechanism [8] [9].

Temperature-Dependent Reaction Kinetics

The temperature dependence of N,N-Dimethyltridecylamine oxidation follows Arrhenius behavior, with reaction rates increasing exponentially with temperature over the practical operating range of 25 to 70°C [12] [13]. The activation energy for the oxidation process typically ranges from 36 to 40 kJ mol⁻¹, depending on the specific amine structure and reaction conditions employed [7] [9].

Temperature effects on the reaction kinetics are particularly pronounced in the carbon dioxide-catalyzed system, where the formation and stability of peroxymonocarbonate are temperature-dependent. Lower temperatures favor the formation of the peroxymonocarbonate species, while higher temperatures may lead to its decomposition, thus affecting the overall reaction rate [7].

The optimal temperature range for N,N-Dimethyltridecylamine oxidation is typically 55 to 65°C, representing a balance between acceptable reaction rates and product stability [4] [14]. At temperatures below 50°C, reaction rates become prohibitively slow for practical applications, while temperatures above 75°C may lead to product decomposition or side reactions [15].

The temperature coefficient for the oxidation reaction typically exhibits a Q₁₀ value of approximately 2.5 to 3.0, indicating that reaction rates increase by this factor for every 10°C temperature increase within the optimal operating range [12]. This temperature dependence must be carefully considered in industrial process design to ensure optimal productivity while maintaining product quality.

Alternative Synthetic Pathways

Beyond the standard hydrogen peroxide oxidation approach, several alternative synthetic pathways have been developed for the preparation of N,N-Dimethyltridecylamine N-oxide. These methodologies offer specific advantages in terms of selectivity, reaction conditions, or environmental considerations [16] [6].

Peroxyacid oxidation represents a particularly effective alternative, with meta-chloroperbenzoic acid serving as the most commonly employed reagent [16]. This approach offers excellent selectivity and mild reaction conditions, typically proceeding at temperatures between 0 and 25°C in organic solvents such as dichloromethane or chloroform. The reaction proceeds rapidly with high conversion efficiency, though the cost and handling requirements of peroxyacids limit their use to smaller-scale applications [11].

tert-Butyl hydroperoxide provides another viable oxidation pathway, particularly when employed in conjunction with metal catalysts or under elevated pressure conditions [1] [2]. This system offers good stability and controlled reaction rates, making it suitable for continuous processing applications. The reaction typically requires temperatures of 25 to 80°C and can achieve conversion efficiencies exceeding 95% [17].

Flavin-catalyzed oxidation systems have emerged as biomimetic alternatives that utilize hydrogen peroxide as the terminal oxidant while employing flavin derivatives as catalysts [6] [18]. These systems demonstrate remarkable rate enhancements and operate under mild conditions, though their application is currently limited to research-scale synthesis due to catalyst cost considerations [19] [20].

Molecular oxygen-based oxidation represents the most environmentally sustainable approach, requiring elevated temperatures (50-150°C) and pressures (15-70 MPa) to achieve acceptable conversion rates [14]. While this methodology eliminates the need for additional oxidizing reagents, the harsh reaction conditions and specialized equipment requirements limit its practical implementation [21].

Purification and Isolation Techniques

The purification of N,N-Dimethyltridecylamine N-oxide requires careful consideration of the compound's physicochemical properties, including its hygroscopic nature, thermal stability, and solubility characteristics [22] [23]. The most widely employed purification methodology involves vacuum distillation, which exploits the significant boiling point difference between the product and unreacted starting materials [24].

Vacuum distillation is typically conducted at reduced pressures of 1-10 mmHg to minimize thermal decomposition, with collection temperatures ranging from 180 to 220°C depending on the specific pressure employed [22]. This approach effectively removes unreacted tertiary amine precursors, water, and other volatile impurities while preserving product integrity.

Crystallization techniques offer an alternative purification approach, particularly for higher-purity applications. The compound can be crystallized from polar organic solvents such as ethanol or isopropanol, though care must be taken to exclude moisture due to the hygroscopic nature of amine oxides [23]. Recrystallization yields are typically in the range of 75-85%, with final product purities exceeding 98%.

Extraction methodologies provide effective separation of the product from aqueous reaction mixtures. The amphoteric nature of amine oxides allows for selective extraction using appropriate solvent systems, with ethyl acetate and chloroform being commonly employed organic phases [25]. The extraction efficiency can be optimized through pH adjustment and the use of salting-out agents such as potassium chloride [25].

Chromatographic purification techniques, while less commonly employed due to cost considerations, offer exceptional purity levels for specialized applications. Both silica gel column chromatography and high-performance liquid chromatography have been successfully applied, with methanol-chloroform gradient systems providing effective separation .

Industrial-Scale Production Considerations

Industrial-scale production of N,N-Dimethyltridecylamine N-oxide requires careful optimization of reaction parameters, equipment design, and process control systems to ensure consistent product quality while maintaining economic viability [21] [27]. The selection of reactor type, operating conditions, and downstream processing equipment significantly impacts overall process efficiency and product specifications.

Batch reactor systems represent the most commonly employed configuration for industrial amine oxide production [24]. These systems typically utilize jacketed stirred tank reactors with capacities ranging from 1,000 to 10,000 liters, operating at temperatures of 55-65°C and atmospheric pressure [14]. The batch approach offers excellent process control and flexibility, allowing for easy adjustment of reaction parameters and product specifications.

Continuous reactor systems provide advantages in terms of steady-state operation, reduced labor requirements, and improved heat management [27]. Tubular reactors with residence times of 1-2 hours have been successfully implemented, achieving conversion efficiencies of 98-99% at operating temperatures of 60-70°C [28]. The continuous approach requires more sophisticated process control systems but offers superior production efficiency for large-volume applications.

Heat management represents a critical consideration in industrial-scale production, as the oxidation reaction is moderately exothermic [4]. Effective heat removal systems, including external cooling coils or heat exchangers, are essential to maintain optimal reaction temperatures and prevent thermal runaway conditions. Heat integration strategies can be employed to recover thermal energy for preheating feed streams or other process requirements.

Product concentration optimization is crucial for minimizing transportation costs and storage requirements. Industrial processes typically target product concentrations of 30-40% for batch systems and 50-65% for continuous operations [24] [28]. Higher concentrations may lead to gelation issues, while lower concentrations result in increased handling and shipping costs.

Quality control systems must address the monitoring of critical quality parameters including product concentration, residual amine content, water content, and impurity levels [29]. Analytical techniques such as non-aqueous titration, gas chromatography, and Karl Fischer titration are routinely employed for process monitoring and product release testing.

Environmental considerations play an increasingly important role in industrial process design [30]. The selection of hydrogen peroxide as the primary oxidant minimizes environmental impact, as the only byproduct is water. However, proper handling and storage facilities are required to ensure worker safety and environmental protection. Waste minimization strategies, including solvent recovery and recycling systems, further enhance the environmental profile of the production process.

Economic optimization requires balancing raw material costs, energy consumption, labor requirements, and capital equipment expenses [29]. The cost structure is dominated by raw material expenses, with the tertiary amine precursor and hydrogen peroxide representing the largest cost components. Process intensification strategies, including the use of microreactors or enhanced mixing systems, can improve reaction efficiency and reduce overall production costs.

Physical Description

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 139 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 138 of 139 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H400 (98.55%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (95.65%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

Textiles, apparel, and leather manufacturing

Amines, C10-16-alkyldimethyl, N-oxides: ACTIVE